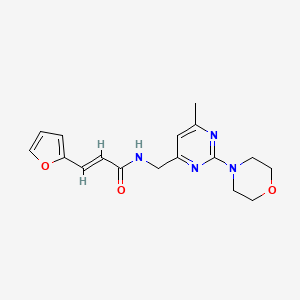

(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide

CAS No.: 1798421-69-8

Cat. No.: VC7603357

Molecular Formula: C17H20N4O3

Molecular Weight: 328.372

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798421-69-8 |

|---|---|

| Molecular Formula | C17H20N4O3 |

| Molecular Weight | 328.372 |

| IUPAC Name | (E)-3-(furan-2-yl)-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]prop-2-enamide |

| Standard InChI | InChI=1S/C17H20N4O3/c1-13-11-14(20-17(19-13)21-6-9-23-10-7-21)12-18-16(22)5-4-15-3-2-8-24-15/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,22)/b5-4+ |

| Standard InChI Key | WXSDFLHTIDUIFZ-SNAWJCMRSA-N |

| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (CAS No. 1798421-69-8) comprises three distinct moieties:

-

Furan-2-yl group: A five-membered aromatic oxygen heterocycle known for enhancing bioavailability and participating in hydrogen-bonding interactions .

-

Acrylamide linker: A conjugated α,β-unsaturated system that often serves as a Michael acceptor in enzyme inhibition or a rigid spacer in ligand-receptor binding .

-

6-Methyl-2-morpholinopyrimidin-4-ylmethyl group: A bicyclic system combining morpholine (a saturated oxygen-nitrogen heterocycle) and pyrimidine (a six-membered aromatic di-nitrogen ring), modified with a methyl group at the 6-position .

The full molecular formula is C₁₇H₂₀N₄O₃, with a molecular weight of 328.4 g/mol . The SMILES notation (Cc1cc(CNC(=O)C=Cc2ccco2)nc(N2CCOCC2)n1) confirms the (E)-stereochemistry of the acrylamide double bond and the substitution pattern on the pyrimidine ring .

Synthesis and Structural Analogues

Hypothesized Synthesis Routes

While no direct synthesis protocol for this compound is documented in the literature, its structure suggests a multi-step approach inspired by analogous acrylamide derivatives :

-

Formation of the morpholinopyrimidine core: Cyclocondensation of methylguanidine with morpholine-containing ketones or aldehydes could yield the 2-morpholino-6-methylpyrimidine scaffold .

-

Introduction of the methylene linker: Alkylation of the pyrimidine nitrogen with chloromethyl acrylate or a similar electrophile would install the acrylamide precursor .

-

Coupling with furan-2-carbaldehyde: A Knoevenagel condensation between the acrylate intermediate and furan-2-carbaldehyde would generate the (E)-configured acrylamide .

A comparative analysis of similar compounds (Table 1) highlights the prevalence of superacid-mediated hydroarylation and condensation reactions in synthesizing furan-acrylamide hybrids .

Table 1: Synthesis Methods for Related Furan-Acrylamide Derivatives

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data for this specific compound remain limited, but its structural features permit reasonable predictions:

-

LogP (octanol-water partition coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous solubility: Likely low (<10 µM) due to the aromatic furan and pyrimidine rings, necessitating formulation with co-solvents .

-

Melting point: Unreported, though analogous acrylamides typically melt between 120–180°C .

Table 2: Key Physicochemical Parameters

Challenges and Future Directions

Synthetic Optimization

Current barriers include low yields in pyrimidine alkylation steps and stereochemical control during acrylamide formation. Future work could explore asymmetric catalysis or flow chemistry to enhance efficiency .

Biological Screening

Priority areas for testing include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume